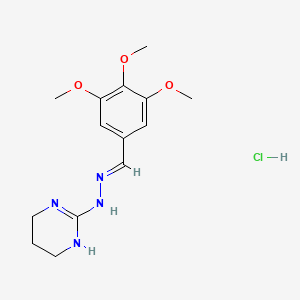
Pyrimidine, 3,4,5,6-tetrahydro-2-(2,3,4-trimethoxybenzylidenehydrazino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 3,4,5,6-tetrahydro-2-(2,3,4-trimethoxybenzylidenehydrazino)-, hydrochloride: is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 3,4,5,6-tetrahydro-2-(2,3,4-trimethoxybenzylidenehydrazino)-, hydrochloride typically involves the condensation of a pyrimidine derivative with a hydrazine derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound may have potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Pyrimidine, 3,4,5,6-tetrahydro-2-(2,3,4-trimethoxybenzylidenehydrazino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Pyrimidine Derivatives: Such as 5-fluorouracil and cytosine.
Hydrazine Derivatives: Such as hydralazine and isoniazid.
Uniqueness: The uniqueness of Pyrimidine, 3,4,5,6-tetrahydro-2-(2,3,4-trimethoxybenzylidenehydrazino)-, hydrochloride lies in its specific structure, which may confer unique biological activities and chemical properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with potential applications in various fields of science and industry
Propriétés
Numéro CAS |
74051-75-5 |
|---|---|
Formule moléculaire |
C14H21ClN4O3 |
Poids moléculaire |
328.79 g/mol |
Nom IUPAC |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H20N4O3.ClH/c1-19-11-7-10(8-12(20-2)13(11)21-3)9-17-18-14-15-5-4-6-16-14;/h7-9H,4-6H2,1-3H3,(H2,15,16,18);1H/b17-9+; |
Clé InChI |
SAVYQGUOJUAGAH-WWIHJBQESA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NCCCN2.Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=NNC2=NCCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


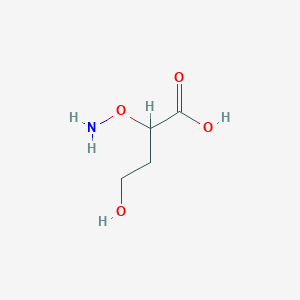
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
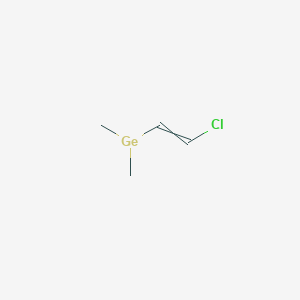
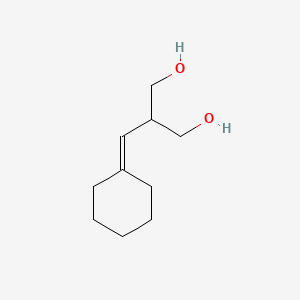
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
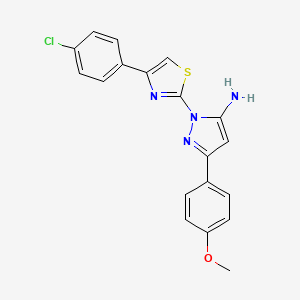
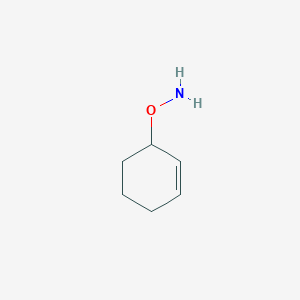
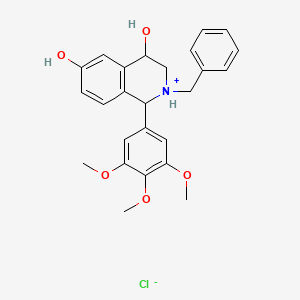
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
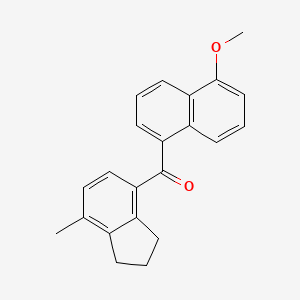
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)


